Ethyl 4-[4-[(4-fluorophenyl)sulfamoyl]anilino]-4-oxobutanoate
Description
Ethyl 4-[4-[(4-fluorophenyl)sulfamoyl]anilino]-4-oxobutanoate is a synthetic organic compound featuring a 4-oxobutanoate backbone esterified with an ethyl group. Its structure includes a central anilino group substituted with a sulfamoyl moiety linked to a 4-fluorophenyl ring. This design integrates electron-withdrawing groups (fluorine, sulfamoyl) and a flexible ester chain, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors sensitive to sulfonamide derivatives .
Properties
IUPAC Name |
ethyl 4-[4-[(4-fluorophenyl)sulfamoyl]anilino]-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O5S/c1-2-26-18(23)12-11-17(22)20-14-7-9-16(10-8-14)27(24,25)21-15-5-3-13(19)4-6-15/h3-10,21H,2,11-12H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFNWXLKMQBOMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 4-[4-[(4-fluorophenyl)sulfamoyl]anilino]-4-oxobutanoate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This process is known for its mild and functional group-tolerant reaction conditions . The preparation involves the use of boron reagents and palladium catalysts under specific conditions to achieve the desired product.
Chemical Reactions Analysis
Ethyl 4-[4-[(4-fluorophenyl)sulfamoyl]anilino]-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 4-[4-[(4-fluorophenyl)sulfamoyl]anilino]-4-oxobutanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon–carbon bonds.
Biology: The compound’s role as a PTP-1B inhibitor makes it valuable in studying insulin signaling pathways.
Medicine: Its potential therapeutic application in treating type 2 diabetes is a significant area of research.
Industry: The compound can be used in the development of pharmaceuticals and other chemical products
Mechanism of Action
The compound exerts its effects by inhibiting the activity of protein tyrosine phosphatase 1B (PTP-1B). This inhibition disrupts the dephosphorylation of insulin receptor substrates, thereby enhancing insulin signaling. The molecular targets include the active site of PTP-1B, where the compound binds and prevents the enzyme from interacting with its substrates.
Comparison with Similar Compounds
Ethyl 4-(4-(tert-butyl)phenyl)-4-oxobutanoate ()
- Key Differences: Replaces the sulfamoyl-anilino-fluorophenyl group with a bulky tert-butylphenyl moiety.
- The absence of sulfamoyl limits hydrogen-bonding capacity, altering target specificity .
Methyl 4-[4-(azepane-1-sulfonyl)anilino]-4-oxobutanoate ()
- Key Differences : Azepane (7-membered ring) replaces the 4-fluorophenyl group, and a methyl ester is used instead of ethyl.
- The methyl ester may hydrolyze faster in vivo, affecting pharmacokinetics .
Sulfonamide and Sulfamoyl Derivatives
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5, )
- Key Differences : Incorporates an oxadiazole ring and methoxyphenyl group.
- Impact: Oxadiazole enhances aromatic stacking interactions, while methoxy improves solubility.
Ethyl 4-[4-(4-morpholinylsulfonyl)anilino]-4-oxobutanoate ()
- Key Differences : Morpholine replaces the 4-fluorophenyl in the sulfamoyl group.
- Impact : Morpholine’s oxygen atom increases polarity, improving solubility. This modification could shift activity toward central nervous system targets due to morpholine’s prevalence in blood-brain barrier-penetrant drugs .
Fluorinated Analogues
Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate ()
[2-[2-(Difluoromethoxy)anilino]-2-oxoethyl] 4-(4-fluorophenyl)-4-oxobutanoate ()
- Key Differences : Difluoromethoxy group and additional ester linkage.
- Impact : Difluoromethoxy improves metabolic stability compared to methoxy. The extended ester chain may prolong half-life but increase molecular weight, affecting bioavailability .
Physicochemical Properties
*Estimated based on structural analogs .
Biological Activity
Ethyl 4-[4-[(4-fluorophenyl)sulfamoyl]anilino]-4-oxobutanoate, also known as TAK-242, is a synthetic organic compound notable for its biological activity, particularly as an inhibitor of protein tyrosine phosphatase 1B (PTP-1B) and Toll-like receptor 4 (TLR4). This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications in conditions such as type 2 diabetes and inflammatory diseases.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 356550-85-1
- Molecular Formula : C18H19FN2O5S
- Molecular Weight : 396.48 g/mol
Target Enzymes and Receptors
- Protein Tyrosine Phosphatase 1B (PTP-1B) :
- PTP-1B is a negative regulator of insulin signaling. By inhibiting this enzyme, TAK-242 may enhance insulin sensitivity, making it a candidate for treating type 2 diabetes.
- Toll-like Receptor 4 (TLR4) :
- TAK-242 acts by blocking the intracellular signaling mediated by TLR4, which plays a crucial role in the immune response. This inhibition leads to the suppression of pro-inflammatory cytokine production, potentially benefiting conditions characterized by chronic inflammation.
In Vitro Studies
Studies have demonstrated that TAK-242 effectively inhibits TLR4-mediated signaling pathways. For example:
- Cytokine Production : TAK-242 significantly reduces the production of cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS).
In Vivo Studies
In animal models, TAK-242 has shown promise in reducing inflammation and improving insulin sensitivity:
- Diabetes Models : In diabetic mice, administration of TAK-242 resulted in lower blood glucose levels and improved metabolic parameters compared to control groups.
Clinical Implications
-
Type 2 Diabetes :
- A study involving diabetic rats indicated that treatment with TAK-242 led to improved glucose tolerance and reduced insulin resistance.
-
Inflammatory Diseases :
- Clinical trials are ongoing to evaluate the efficacy of TAK-242 in treating conditions like rheumatoid arthritis and sepsis, where TLR4 signaling is implicated.
Research Applications
TAK-242's unique mechanism makes it valuable for various research applications:
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Investigated for potential use in diabetes and inflammatory diseases. |
| Biochemical Research | Used as a tool to study insulin signaling pathways and TLR4-related immune responses. |
| Synthetic Chemistry | Acts as a reagent in organic synthesis, particularly in carbon–carbon bond formation reactions. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
